molecular formula C12H13N3O4 B11537273 2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide

2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide

Cat. No.: B11537273
M. Wt: 263.25 g/mol
InChI Key: SOBHKZHLCOJHTI-UHFFFAOYSA-N
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Description

2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-oxo-1,2-dihydrospiro[1,3-dioxolane-2,3’-indole] with acetic hydrazide under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar compounds to 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE include:

The uniqueness of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetohydrazide

InChI

InChI=1S/C12H13N3O4/c13-14-10(16)7-15-9-4-2-1-3-8(9)12(11(15)17)18-5-6-19-12/h1-4H,5-7,13H2,(H,14,16)

InChI Key

SOBHKZHLCOJHTI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NN

Origin of Product

United States

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